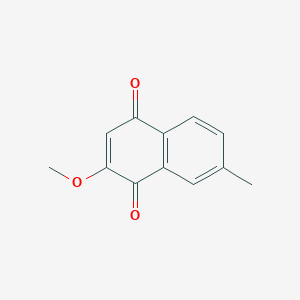

2-Methoxy-7-methylnaphthalene-1,4-dione

Description

Significance of Naphthoquinone Derivatives in Bioactive Compound Discovery

Naphthoquinone derivatives are a class of secondary metabolites widely distributed in nature, found in various plants, fungi, and bacteria. nih.gov They represent a "privileged structure" in drug discovery, a term used to describe molecular frameworks that are able to bind to multiple biological targets, thus exhibiting a wide range of pharmacological activities. researchgate.net The versatility of the naphthoquinone core allows for chemical modifications that can enhance or modulate its biological effects. nih.gov

The significance of these derivatives is underscored by their extensive spectrum of bioactivities, which includes:

Anticancer Activity: Many naphthoquinones exhibit potent cytotoxicity against various cancer cell lines. Their mechanisms often involve inducing apoptosis, generating reactive oxygen species (ROS), and inhibiting key enzymes like topoisomerase. researchgate.netnih.gov Well-known anticancer drugs such as doxorubicin (B1662922) and mitoxantrone (B413) contain a quinone moiety that is crucial to their function.

Antimicrobial Properties: A significant number of naphthoquinone derivatives have demonstrated strong activity against a broad range of pathogens, including bacteria, fungi, and parasites. nih.govresearchgate.net For instance, 2-methoxy-1,4-naphthoquinone (B1202248), a closely related analogue to the subject of this article, has shown potent bactericidal activity against multiple antibiotic-resistant Helicobacter pylori. nih.gov

Anti-inflammatory Effects: Certain naphthoquinones have been identified as having anti-inflammatory properties, adding to their therapeutic potential. researchgate.net

Other Biological Roles: They are also involved in fundamental biological processes, such as serving as links in electron transport chains. researchgate.net

The ability to synthesize a vast library of derivatives from the basic naphthoquinone scaffold allows researchers to explore structure-activity relationships (SAR) and optimize compounds for increased potency and selectivity. nih.gov The introduction of different functional groups, such as methoxy (B1213986), methyl, or amino groups, can profoundly influence the compound's electronic properties, steric profile, and ultimately its interaction with biological targets. researchgate.net

Table 1: Notable Naphthoquinone Derivatives and Their Biological Significance

| Compound Name | Key Biological Activity | Significance in Research |

|---|---|---|

| Lawsone (2-hydroxy-1,4-naphthoquinone) | Antifungal, Antibacterial, Anticancer | A natural dye from the henna plant, it serves as a scaffold for synthesizing new bioactive molecules. nih.gov |

| Juglone (5-hydroxy-1,4-naphthoquinone) | Antifungal, Antitumor, Allelopathic | Isolated from walnuts, it is studied for its toxicity to other plants and its potential in cancer therapy. |

| Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) | Anticancer, Antimicrobial, Anti-inflammatory | A potent and widely studied natural product with diverse pharmacological applications. rsc.org |

| Menadione (Vitamin K3) | Vitamin K activity, Anticancer | A synthetic form of vitamin K, it is essential for blood coagulation and is investigated for its anticancer properties. |

| Lapachol (B1674495) | Anticancer, Anti-inflammatory | A natural product from the lapacho tree, it has been a lead compound for the development of anticancer agents. |

Historical Context of Naphthoquinone Investigations in Medicinal Chemistry

The investigation of naphthoquinones has a long history, initially driven by their properties as vibrant natural pigments. Lawsone, for example, has been used as a dye for millennia. The transition from dye chemistry to medicinal chemistry occurred as the biological effects of these compounds were observed.

Historically, plants containing naphthoquinones were used in traditional medicine to treat a variety of ailments. This traditional use spurred scientific investigation into the active components of these plants. The discovery of the chemical structure of these compounds, such as lapachol in the 19th century, paved the way for systematic studies of their pharmacological properties.

In the 20th century, the discovery of the K vitamins, which are derivatives of 1,4-naphthoquinone (B94277), was a landmark event, establishing the essential role of this scaffold in human physiology. Subsequently, the anticancer potential of naphthoquinones came into focus, leading to the development of numerous synthetic and semi-synthetic analogues. This research has led to the identification of compounds that target various cellular pathways, including DNA replication, signal transduction, and cellular metabolism, solidifying the naphthoquinone scaffold as a vital tool in the development of new therapeutic agents.

Overview of 2-Methoxy-7-methylnaphthalene-1,4-dione within Naphthoquinone Research

While a vast body of research exists for the naphthoquinone class as a whole, specific derivatives can have unique profiles. Information specifically detailing this compound is limited in publicly accessible scientific literature. However, its structure suggests it belongs to a well-studied subgroup of substituted naphthoquinones. The biological and chemical properties of this compound can be contextualized by examining its constituent functional groups and closely related analogues.

A key analogue is 2-methoxy-1,4-naphthoquinone . This compound has been isolated from the pods of Impatiens balsamina, a plant used in traditional Asian medicine. nih.govnih.gov Research has confirmed its potent in vitro bactericidal activity against various strains of Helicobacter pylori, including those resistant to multiple antibiotics. nih.gov This positions 2-methoxy-1,4-naphthoquinone as a significant lead compound in the search for new anti-H. pylori agents. The presence of the methoxy group at the C2 position is crucial for this activity.

The addition of a methyl group, as seen in this compound, can further modulate a compound's properties. Methyl groups can influence lipophilicity, which affects cell membrane permeability, and can also have steric effects that alter how the molecule binds to its biological target. For example, Plumbagin (5-hydroxy-2-methyl-1,4-dione) is a well-known bioactive naphthoquinone where the methyl group is a key part of its structure. rsc.org

Therefore, this compound represents an interesting, albeit under-investigated, molecule at the intersection of two important lines of naphthoquinone research: methoxylated derivatives with antimicrobial potential and methylated derivatives with modulated pharmacological profiles.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-methoxy-1,4-naphthoquinone |

| Doxorubicin |

| Juglone |

| Lapachol |

| Lawsone |

| Menadione |

| Mitoxantrone |

| Plumbagin |

Structure

3D Structure

Properties

CAS No. |

57855-16-0 |

|---|---|

Molecular Formula |

C12H10O3 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

2-methoxy-7-methylnaphthalene-1,4-dione |

InChI |

InChI=1S/C12H10O3/c1-7-3-4-8-9(5-7)12(14)11(15-2)6-10(8)13/h3-6H,1-2H3 |

InChI Key |

BEAVRSYUHUFSJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C=C(C2=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Naphthoquinone Derivatives

Synthetic Routes to Substituted Naphthalene-1,4-dione Cores

The construction of the naphthalene-1,4-dione (naphthoquinone) skeleton is a foundational aspect of quinone chemistry. Methodologies have evolved from classical oxidative reactions to sophisticated contemporary catalytic systems, enabling the synthesis of a wide array of substituted derivatives.

Classical and Contemporary Approaches to Naphthoquinone Synthesis

Classical methods for synthesizing the 1,4-naphthoquinone (B94277) core often rely on the oxidation of naphthalene (B1677914) and its derivatives. One of the most established routes involves the oxidation of 2-methylnaphthalene (B46627) to produce 2-methyl-1,4-naphthoquinone (menadione or vitamin K3). nih.gov This transformation has historically been achieved using strong oxidizing agents like chromium(IV) oxide in glacial acetic acid. nih.gov However, due to the toxicity of chromium compounds, alternative oxidants such as hydrogen peroxide, molecular oxygen, and heteropoly acids have been explored. nih.gov Another classical approach is the direct oxidation of more activated naphthalene precursors, such as aminonaphthols. researchgate.net

Contemporary synthetic chemistry offers more efficient and regioselective methods. Palladium-catalyzed annulation reactions have emerged as a powerful tool for constructing highly substituted naphthalenes from simple precursors like internal alkynes and aryl halides, which can then be oxidized to the corresponding naphthoquinones. acs.orgacs.orgnih.gov These methods form multiple carbon-carbon bonds in a single step under relatively mild conditions. Another modern strategy involves the Diels-Alder reaction, a [4+2] cycloaddition between a 1,4-benzoquinone (B44022) and a suitable diene. researchgate.net This approach is highly valuable for building the bicyclic naphthoquinone system and allows for the introduction of substituents in a controlled manner, although regioselectivity can be a challenge depending on the substitution patterns of the reactants. acs.orgacs.org The subsequent aromatization of the Diels-Alder adduct, often through oxidation or elimination, yields the final naphthoquinone product.

Strategies for Regioselective Introduction of Methoxy (B1213986) and Methyl Groups

The synthesis of a specifically substituted naphthoquinone like 2-Methoxy-7-methylnaphthalene-1,4-dione, for which direct synthetic reports are scarce, requires a highly regioselective strategy. Two primary retrosynthetic approaches can be considered: building the substituted naphthalene ring system first followed by oxidation, or constructing the quinone core with the desired substituents via a cycloaddition reaction.

Naphthol-Based Route: This strategy involves the synthesis of a 2-methoxy-7-methylnaphthalene (B3082601) precursor, which is subsequently oxidized to the target 1,4-dione. The synthesis of the naphthalene precursor itself can be approached in several ways. For instance, a Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) can introduce an acetyl group, which directs subsequent reactions. orgsyn.org However, controlling the position of substitution to the 7-position can be challenging. A more controlled approach might involve multi-step sequences starting from simpler substituted benzenes that are coupled and cyclized. Modern cross-coupling and C-H activation techniques offer advanced control over substitution patterns on aromatic rings. rsc.org Once the correctly substituted 2-methoxy-7-methylnaphthalene is obtained, it can be oxidized to the desired 1,4-naphthoquinone. Various oxidizing agents are suitable for this step, with the choice depending on the stability of the substituents. researchgate.netnih.govcopernicus.org

Diels-Alder Route: A potentially more direct and convergent approach is the Diels-Alder reaction. This would involve the [4+2] cycloaddition of 2-methoxy-1,4-benzoquinone with isoprene (B109036) (2-methyl-1,3-butadiene). The regioselectivity of the Diels-Alder reaction between unsymmetrically substituted dienes and dienophiles is governed by electronic and steric factors. In this case, the reaction is expected to favor the formation of the adduct that leads to the 7-methyl substitution pattern upon aromatization. The directing effects of substituents on both the quinone and the diene are crucial for achieving high regioselectivity. acs.orgrsc.orgrsc.org Following the cycloaddition, the resulting bicyclic adduct would undergo oxidation to yield this compound.

Functionalization and Derivatization of the Naphthalene-1,4-dione System

The naphthoquinone scaffold is a versatile platform for structural modification. The electron-deficient nature of the quinone ring makes it susceptible to nucleophilic attack, and the presence of carbonyl groups and activated double bonds provides multiple sites for chemical transformation.

Introduction of Diverse Substituents for Structural Modification

The most common method for functionalizing the naphthoquinone core is through nucleophilic substitution reactions, particularly on halo-substituted naphthoquinones like 2,3-dichloro-1,4-naphthoquinone. researchgate.net The halogen atoms act as good leaving groups, allowing for the introduction of a wide variety of nucleophiles containing nitrogen, oxygen, or sulfur. For instance, reactions with primary and secondary amines readily yield amino-naphthoquinone derivatives. researchgate.net Similarly, the methoxy group in 2-methoxy-1,4-naphthoquinone (B1202248) can be displaced by stronger nucleophiles like amines, providing a direct route to 2-amino-1,4-naphthoquinones. semanticscholar.org

Another key reaction is the Michael addition, where nucleophiles add to the C2-C3 double bond of the quinone ring. This reaction is particularly effective for introducing substituents at the C3 position when starting from a 2-substituted naphthoquinone. These reactions allow for the creation of extensive libraries of derivatives with diverse functionalities.

| Starting Naphthoquinone | Reagent/Nucleophile | Reaction Type | Product Type |

|---|---|---|---|

| 2,3-Dichloro-1,4-naphthoquinone | Amines (e.g., Morpholine) | Nucleophilic Substitution | 2-Amino-3-chloro-1,4-naphthoquinones |

| 2-Methoxy-1,4-naphthoquinone | Picolylamine | Nucleophilic Substitution | 2-(Picolylamino)-1,4-naphthoquinone |

| 1,4-Naphthoquinone | Thiols | Michael Addition | 2-(Thio)-1,4-naphthoquinones |

| Menadione (2-Methyl-1,4-naphthoquinone) | Alkyl Iodides / Benzoyl Peroxide | Radical Alkylation | 3-Alkyl-2-methyl-1,4-naphthoquinones |

| 2-Hydroxy-1,4-naphthoquinone (B1674593) | Alkoxymethyl Chlorides | O-Alkylation | 2-Alkoxy-1,4-naphthoquinones |

Synthesis of Conjugates and Hybrid Naphthoquinone Systems

Molecular hybridization, which involves covalently linking two or more pharmacophores, is a widely used strategy in drug design to create novel molecules with potentially enhanced or synergistic activities. The naphthoquinone scaffold is a popular component in such hybrid systems.

A common approach to creating these conjugates is through nucleophilic substitution reactions where one bioactive molecule containing a nucleophilic group (like an amine) is reacted with a halo-naphthoquinone. Another powerful method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. This involves preparing an azide- or alkyne-functionalized naphthoquinone and reacting it with a complementary functionalized bioactive molecule. This strategy has been used to synthesize 1,4-naphthoquinone-1,2,3-triazole hybrids.

| Hybrid System | Linking Strategy | Key Reagents |

|---|---|---|

| Naphthoquinone-Chalcone | Nucleophilic Substitution | 2,3-Dichloro-1,4-naphthoquinone, Aminochalcones |

| Naphthoquinone-Triazole | Click Chemistry (CuAAC) | Azido-naphthoquinone, Terminal Alkyne |

| Naphthoquinone-Polyamine | Nucleophilic Substitution | Chloro-naphthoquinone, Polyamines |

| Naphthoquinone-Indole | Nucleophilic Substitution | 2,3-Dichloro-1,4-naphthoquinone, Indole |

Asymmetric Synthesis and Chiral Induction in Naphthoquinone Frameworks

The development of asymmetric methods to synthesize chiral naphthoquinone derivatives is of significant interest, as stereochemistry often plays a critical role in biological activity. A prominent strategy for introducing chirality is through catalytic asymmetric Michael additions to the naphthoquinone system. For example, the conjugate addition of 2-hydroxy-1,4-naphthoquinone to various Michael acceptors, catalyzed by chiral bifunctional organocatalysts like squaramides, can produce enantioenriched naphthoquinones with excellent yields and high enantioselectivities (up to >99% ee).

More recent advancements have utilized versatile intermediates such as naphthoquinone methides for asymmetric synthesis. In situ generation of these reactive species in the presence of a chiral phosphoric acid catalyst allows for subsequent asymmetric nucleophilic addition. This approach provides access to a range of remotely chiral naphthols and naphthylamines with high efficiency and excellent enantioselectivity. This method represents a powerful platform for constructing complex molecules with stereogenic centers that are not directly adjacent to the quinone ring. Furthermore, the catalytic asymmetric arylation of aminopyrazoles with naphthoquinones has been shown to construct axially chiral biaryl systems through a central-to-axial chirality relay mechanism.

Advanced Analytical Characterization of Naphthoquinone Compounds

Spectroscopic Techniques for Molecular Structure Elucidation (NMR, MS)

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two of the most powerful techniques in this regard. While specific experimental data for 2-Methoxy-7-methylnaphthalene-1,4-dione is not widely published, the analysis of closely related analogs provides a clear indication of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a compound like this compound, both ¹H and ¹³C NMR spectra would be essential for structural confirmation.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring system, the methyl protons, and the methoxy (B1213986) protons. The chemical shifts and coupling patterns of the aromatic protons would be crucial in confirming the substitution pattern on the ring.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. Key signals would include those for the two carbonyl carbons of the quinone system, the carbons of the aromatic ring, the methoxy carbon, and the methyl carbon. For instance, in the related compound 2-Methoxy-8-methylnaphthalene-1,4-dione, characteristic ¹³C NMR signals are observed that allow for the assignment of each carbon atom in the structure. nih.gov The study of various substituted naphthoquinones has shown that the chemical shifts are influenced by the nature and position of the substituents. acs.org

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. For this compound (C₁₂H₁₀O₃), the expected exact mass would be a key piece of data for its identification. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Illustrative NMR Data for a Related Naphthoquinone Derivative

To illustrate the type of data obtained from NMR spectroscopy, the following table presents hypothetical ¹³C NMR chemical shifts for a substituted naphthoquinone, based on published data for similar compounds.

| Carbon Atom | Hypothetical Chemical Shift (ppm) |

| C=O (Quinone) | ~185 |

| C=O (Quinone) | ~180 |

| Aromatic C-O | ~160 |

| Aromatic C | ~125-145 |

| Aromatic CH | ~110-135 |

| -OCH₃ | ~56 |

| -CH₃ | ~20 |

This table is for illustrative purposes and does not represent experimentally verified data for this compound.

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography is an unparalleled technique for the definitive determination of the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, providing unambiguous information about bond lengths, bond angles, and stereochemistry.

While a crystal structure for this compound is not publicly available, the crystallographic analysis of the closely related compound, 2-Methoxynaphthalene-1,4-dione, provides valuable insights into the expected molecular geometry. nih.gov In this structure, the naphthalene-1,4-dione unit is essentially planar, and the methoxy group also lies close to the plane of the naphthalene ring. nih.gov Such studies are crucial for confirming the connectivity of atoms and understanding intermolecular interactions in the solid state. The synthesis and characterization of various naphthalene derivatives often rely on X-ray crystallography to confirm the final structure, especially in cases of complex stereochemistry or substitution patterns. researchgate.net

Key Parameters from a Crystallographic Study of a Naphthoquinone Analog

| Parameter | Typical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8-10 |

| b (Å) | ~7-9 |

| c (Å) | ~10-15 |

| β (°) | ~90-100 |

| Volume (ų) | ~800-1200 |

| Z (molecules/unit cell) | 4 |

This table presents typical crystallographic parameters for a substituted naphthalene compound and is for illustrative purposes.

Chromatographic Methods for Purity Assessment and Isolation (HPLC, GC)

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally unstable. phenomenex.comchromatographytoday.com For naphthoquinones, reversed-phase HPLC is a common approach. mdpi.com

Stationary Phase: A C18 column is frequently used, which separates compounds based on their hydrophobicity.

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is typically used. The composition of the mobile phase can be adjusted to optimize the separation.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is commonly used, as naphthoquinones exhibit strong absorbance in the UV-visible region. Mass spectrometry can also be coupled with HPLC (LC-MS) for enhanced identification capabilities. mdpi.com

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. phenomenex.comchromatographytoday.com While some naphthoquinones may require derivatization to increase their volatility, GC can be a suitable method for their analysis.

Stationary Phase: A variety of capillary columns with different polarities can be used, depending on the specific analytes.

Carrier Gas: An inert gas such as helium or nitrogen is used as the mobile phase.

Detection: A Flame Ionization Detector (FID) is a common general-purpose detector. For more specific and sensitive detection, a mass spectrometer can be used as the detector (GC-MS).

The choice between HPLC and GC depends on the volatility and thermal stability of the compound. alwsci.com For many naphthoquinones, HPLC is often the preferred method due to its broader applicability to non-volatile and thermally sensitive molecules. phenomenex.comchromatographytoday.com These chromatographic methods are essential for ensuring the purity of a sample prior to spectroscopic and crystallographic analysis and are also used for quantitative analysis.

Mechanistic Insights into Biological Activities of 2 Methoxy 7 Methylnaphthalene 1,4 Dione and Analogues

Research on Anticancer Modalities

The anticancer properties of 2-methoxy-7-methylnaphthalene-1,4-dione and similar naphthoquinones are attributed to a multi-faceted approach that disrupts cancer cell homeostasis and survival pathways.

Naphthoquinone compounds are recognized as potent inducers of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. The apoptotic cascade is often initiated through the activation of caspases, a family of cysteine proteases that execute the cell death program. nih.govresearchgate.net Studies on analogues show that they can trigger the activation of initiator caspases, such as caspase-2, and executioner caspases, including caspase-3 and caspase-7. nih.govresearchgate.net Activation of caspase-2 can be a response to cellular stress, such as DNA damage, which then initiates the mitochondrial pathway of apoptosis. nih.gov

The process often involves the release of cytochrome c from the mitochondria, a step regulated by the Bcl-2 family of proteins. nih.gov The subsequent activation of caspase-3 and -7 leads to the cleavage of key cellular substrates, resulting in the characteristic morphological changes of apoptosis, including DNA fragmentation and chromatin condensation. nih.gov For instance, certain methoxy-flavones, which share structural motifs with the subject compound, have been shown to specifically activate caspases-3 and -7 in Jurkat cells, a model for acute T-cell leukemia. researchgate.net

A primary mechanism underlying the anticancer activity of many naphthoquinones is their ability to generate reactive oxygen species (ROS). nih.gov ROS, such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂), are highly reactive molecules that can inflict damage on cellular components, including DNA, proteins, and lipids. nih.govjcancer.org Cancer cells often have higher basal levels of ROS compared to normal cells, making them more vulnerable to further oxidative stress. nih.gov

Compounds like 2-methoxyestradiol (B1684026) (2-ME), an analogue, significantly increase intracellular ROS levels. nih.gov This surge in ROS can overwhelm the cancer cell's antioxidant defense systems, leading to a state of severe oxidative stress. nih.govjcancer.org This oxidative imbalance disrupts mitochondrial function, evidenced by the loss of mitochondrial membrane potential, and ultimately triggers the apoptotic pathway. nih.gov The pro-oxidant activity of these compounds can be a key contributor to their therapeutic effect, as excessive ROS levels are detrimental to cancer cell survival. nih.gov In some cancer cell lines, such as MCF-7, treatment with certain compounds has led to a significant, time-dependent increase in ROS production. researchgate.net

Mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of cellular processes including proliferation, differentiation, and apoptosis. nih.govnews-medical.net The anticancer action of naphthoquinone analogues often involves the modulation of these pathways. Specifically, the stress-activated protein kinase pathways, involving c-Jun N-terminal kinase (JNK) and p38 MAPK, are strongly activated by cellular stressors like oxidative damage and chemotherapeutic agents. nih.govnih.gov

Activation of the JNK and p38 pathways is frequently linked to the induction of apoptosis. nih.gov For example, studies on certain xanthones, which also possess a quinone-like structure, have demonstrated that their pro-apoptotic and cell cycle arrest activities are linked to the upregulation of p38 and the downregulation of the extracellular signal-regulated kinase (ERK), another MAPK pathway member often associated with cell survival. nih.gov This selective modulation of MAPK signaling can shift the balance from cell proliferation towards cell death in malignant cells. nih.gov

Naphthoquinones can exert their cytotoxic effects by interacting with specific molecular targets within cancer cells. One of the most significant targets is topoisomerase II, an essential enzyme that manages DNA topology during replication and transcription. mdpi.comnih.gov Certain compounds act as topoisomerase II poisons, which stabilize the transient covalent complex between the enzyme and DNA. This action converts the enzyme into a cellular toxin that causes permanent DNA strand breaks, leading to genomic instability and cell death. nih.govnih.gov Some naphthoquinone-thiazole hybrids have shown potent inhibitory activity against topoisomerase IIα, even superior to the standard drug doxorubicin (B1662922) in certain assays. nih.gov

Mitochondria are also a key target. The mitochondrial redox defense system is crucial for managing oxidative stress. nih.gov By generating ROS within the mitochondria, naphthoquinone analogues can disrupt this defense system. nih.gov This leads to mitochondrial dysfunction, characterized by inhibited oxygen consumption, reduced ATP production, and mitochondrial swelling, further contributing to the apoptotic process. nih.gov

An essential characteristic of a promising anticancer agent is its ability to selectively kill cancer cells while sparing normal, healthy cells. Several studies on naphthoquinone derivatives have investigated this differential cytotoxicity. For instance, the growth-inhibitory activity of thymoquinone, a related compound, was tested against a panel of human cancer cell lines and compared to its effect on normal lung fibroblasts (MRC-5). mdpi.com While it showed potent inhibition of several cancer cell lines, its GI₅₀ value in the normal fibroblast line was comparable to that in some of the less sensitive cancer lines, indicating a degree of selectivity. mdpi.com

The heightened basal oxidative stress and metabolic rate in cancer cells may underlie this selectivity. nih.gov By further elevating ROS levels, these compounds can push cancer cells over a toxic threshold that is not reached in normal cells with more robust antioxidant capacities. jcancer.org This targeted induction of oxidative stress provides a therapeutic window, maximizing anticancer efficacy while minimizing damage to healthy tissues.

Antimicrobial Research Pathways

Beyond their anticancer potential, this compound and its analogues have been investigated for their antimicrobial properties. Naphthoquinones are a well-documented class of compounds with broad-spectrum activity against various pathogens, including bacteria and fungi. nih.govmdpi.com

Research has shown that compounds like 2-methoxy-1,4-naphthoquinone (B1202248) (MeONQ) exhibit significant antibacterial activity. nih.gov In one study, MeONQ demonstrated potent bactericidal effects against multiple antibiotic-resistant strains of Helicobacter pylori, a bacterium linked to gastric cancer. nih.gov Its minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) were found to be in the low microgram per milliliter range, indicating strong potency. nih.gov The activity of these compounds is often associated with their redox properties, which can disrupt microbial cellular processes. mdpi.com

The antifungal activity of naphthoquinone derivatives has also been explored. nih.govresearchgate.netmdpi.com Various synthetic analogues have been tested against pathogenic fungi like Candida species and Aspergillus niger. nih.govmdpi.com Studies suggest that modifications to the naphthoquinone scaffold, such as the introduction of amino groups, can modulate their antifungal potency. nih.gov For example, 3-arylamino-5-methoxy-naphthalene-1,4-diones exhibited more potent antifungal activity than other tested derivatives. nih.gov The mechanism of antifungal action may involve interference with the fungal membrane's permeability. researchgate.net

The tables below summarize key findings from research on the biological activities of this compound analogues.

Table 1: Anticancer Activity of Selected Naphthoquinone Analogues This table is interactive. You can sort and filter the data.

| Compound/Analogue | Cell Line | Activity | IC₅₀ / GI₅₀ (µM) | Key Mechanism |

|---|---|---|---|---|

| Thymoquinone | MDA-MB-468 (Breast) | Growth Inhibition | ≤1.5 | ROS Generation, Apoptosis |

| Thymoquinone | T-47D (Breast) | Growth Inhibition | ≤1.5 | ROS Generation, Apoptosis |

| Thymoquinone | HCT-116 (Colon) | Growth Inhibition | ~12 | ROS Generation, Apoptosis |

| Thymoquinone | MRC-5 (Normal Lung) | Growth Inhibition | 13.4 | - |

| Naphtho-thiazole Hybrid (6i) | MCF-7 (Breast) | Topoisomerase IIα Inhibition | - (71.50% inhibition) | Enzyme Inhibition |

Table 2: Antimicrobial Activity of 2-Methoxy-1,4-naphthoquinone (MeONQ) This table is interactive. You can sort and filter the data.

| Organism | Strain Type | Activity | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|---|

| Helicobacter pylori | Multiple Strains | Antibacterial | 0.156 - 0.625 | 0.313 - 0.625 |

| Helicobacter pylori | Clarithromycin-Resistant | Antibacterial | 0.156 - 0.625 | 0.313 - 0.625 |

| Helicobacter pylori | Metronidazole-Resistant | Antibacterial | 0.156 - 0.625 | 0.313 - 0.625 |

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 2-methoxy-1,4-naphthoquinone | MeONQ |

| 2-methoxyestradiol | 2-ME |

| 3-arylamino-5-methoxy-naphthalene-1,4-diones | - |

| Thymoquinone | - |

| Doxorubicin | - |

| Cytochrome c | - |

| Superoxide anion | O₂⁻ |

Investigations into Antibacterial Spectrum and Efficacy

There is a lack of specific studies detailing the antibacterial spectrum of this compound. However, research into its analogue, 2-methoxy-1,4-naphthoquinone (MeONQ), provides valuable data on the potential antibacterial effects of this class of compounds.

Notably, MeONQ, isolated from the plant Impatiens balsamina L., has demonstrated potent activity against multiple antibiotic-resistant strains of Helicobacter pylori. nih.govnih.gov Studies have determined its Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) against various resistant H. pylori strains, showing efficacy comparable to the antibiotic amoxicillin. nih.gov The bactericidal action of MeONQ was found to be dose-dependent and stable under a range of pH values and high temperatures. nih.gov

**Table 1: In Vitro Activity of 2-methoxy-1,4-naphthoquinone (MeONQ) against Antibiotic-Resistant *H. pylori***

| Strain | Resistance Profile | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| HP 99 | CLR, MTZ | 0.156 | 0.313 |

| HP 103 | CLR, MTZ | 0.313 | 0.625 |

| HP 238 | CLR, MTZ, LVX | 0.625 | 0.625 |

| HP 513 | CLR, MTZ | 0.313 | 0.625 |

| HP 913 | CLR, MTZ | 0.313 | 0.625 |

Source: Data extracted from research on MeONQ's activity against H. pylori. nih.gov CLR: Clarithromycin, MTZ: Metronidazole, LVX: Levofloxacin

This evidence suggests that the methoxy-naphthoquinone structure is a promising pharmacophore for developing agents against challenging bacterial pathogens.

Antifungal Activity and Inhibition Mechanisms

Antitubercular Potential

While this compound has not been specifically evaluated for its antitubercular properties in available studies, its structural relative, 7-methyljuglone (B1678795), has shown notable potential. Research on 7-methyljuglone, isolated from the roots of Euclea natalensis, demonstrated its ability to inhibit Mycobacterium tuberculosis. nih.gov A key finding was the synergistic interaction of 7-methyljuglone with the first-line anti-TB drugs isoniazid (B1672263) and rifampicin. This combination led to a four to six-fold reduction in the MIC of each compound, suggesting that it could enhance the efficacy of existing treatments and potentially combat drug-resistant strains. nih.gov The general class of naphthoquinones is recognized for its antimycobacterial properties, with various derivatives showing inhibitory activity against both susceptible and drug-resistant M. tuberculosis strains. nih.govresearchgate.net

Anti-inflammatory Research

Direct research into the anti-inflammatory effects of this compound is not present in the available literature. However, the naphthoquinone scaffold is widely recognized for its anti-inflammatory potential, particularly through the inhibition of nitric oxide (NO) production. plos.org Numerous studies on various naphthoquinone derivatives isolated from natural sources, such as marine fungi, have shown significant inhibition of lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells. nih.govnih.gov For many of these compounds, the inhibitory potency (IC₅₀ values) surpassed that of the standard anti-inflammatory drug indomethacin. nih.govnih.gov The mechanism often involves the downregulation of inducible nitric oxide synthase (iNOS) expression. nih.gov For example, certain furanonaphthoquinones were identified as potent inhibitors of both NO and prostaglandin (B15479496) E2 (PGE₂) production, with IC₅₀ values in the low micromolar range. enpress-publisher.comresearchgate.net

Table 2: Inhibitory Activity of Selected Naphthoquinone Analogues on NO Production

| Compound Class | Cell Line | Stimulant | IC₅₀ (µM) |

|---|---|---|---|

| Furanonaphthoquinones | RAW 264.7 | LPS | 0.45 - 2.86 |

| Fungal Naphthoquinones | RAW 264.7 | LPS | 1.7 - 49.7 |

Source: Data compiled from studies on various naphthoquinone derivatives. nih.govnih.govenpress-publisher.comresearchgate.net

Antimalarial and Antiparasitic Activity Studies

There are no direct studies evaluating the antimalarial efficacy of this compound itself. However, its structural framework is highly relevant in the field of antimalarial drug design. The compound has been synthesized as an intermediate in the development of more complex potential anti-malarial drugs. researchgate.net

The 1,4-naphthoquinone (B94277) core is central to the activity of atovaquone, a well-established antimalarial drug that targets the cytochrome bc1 complex of the parasite's mitochondrial respiratory chain. jst.go.jpresearchgate.net Research has consistently shown that synthetic and natural naphthoquinones possess antiplasmodial activity. jst.go.jpnih.gov For example, various 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives have been synthesized and tested against multidrug-resistant strains of Plasmodium falciparum, with some compounds showing good activity with IC₅₀ values in the low µg/mL range. jst.go.jp The exploration of naphthoquinone-triazole conjugates has also yielded compounds with potent antimalarial activity against chloroquine-resistant P. falciparum. nih.govnih.gov These findings underscore the importance of the naphthoquinone scaffold as a privileged structure in the search for new antimalarial agents.

Quantitative Structure Activity Relationship Qsar and Molecular Modeling Studies of Naphthoquinone Derivatives

Computational Approaches to Structure-Activity Correlation

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are essential for predicting the activity of novel molecules, thereby streamlining the drug development process.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By developing a statistical model that links descriptors of the molecular structure (e.g., electronic, steric, and hydrophobic properties) to observed biological activity, researchers can forecast the efficacy of unsynthesized derivatives.

For naphthoquinone derivatives, QSAR models can be developed to predict various activities, such as anticancer or antimicrobial effects. The process involves:

Data Set Compilation: Assembling a series of naphthoquinone compounds with experimentally determined biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the series. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a predictive model.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques to ensure its robustness and reliability.

These computational models help identify the key structural features that govern the biological activity of naphthoquinone derivatives, providing a rational basis for the design of new compounds with enhanced therapeutic properties.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interaction between a small molecule (ligand), such as a naphthoquinone derivative, and its biological target, typically a protein or enzyme.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This technique allows researchers to visualize the binding mode and analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For instance, docking studies on naphthalene-chalcone derivatives have been used to assess their binding affinity to cancer-related proteins. ajgreenchem.com The binding energy, calculated as a docking score, provides an estimate of the binding affinity; a lower binding energy generally indicates a more stable complex. researchgate.netbiointerfaceresearch.com

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, offering insights into its stability and the conformational changes that may occur upon binding. jyu.fijohannesfeist.eu Starting from the docked pose, an MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. arxiv.org This allows for the analysis of the flexibility of the protein, the stability of key interactions, and the calculation of binding free energies, which are more accurate measures of binding affinity than docking scores alone. biointerfaceresearch.com For example, MD simulations can reveal fluctuations in the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the complex, indicating its stability over the simulation period. biointerfaceresearch.com

The table below illustrates typical data obtained from molecular docking studies of potential anticancer compounds, showing their binding affinities to specific protein targets.

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| Itaconic Acid | 1A2B | -11.26 | Not Specified |

| Itaconic Acid | 1JFF | -6.99 | Not Specified |

| Naphthalene-Chalcone 3a | MCF-7 related protein | High | H-bond formatting residues, pi interactions |

| Naphthalene-Chalcone 3f | MCF-7 related protein | Moderate | Not Specified |

This table is based on data for illustrative compounds to demonstrate the output of molecular docking studies. ajgreenchem.combiointerfaceresearch.com

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations, often performed using methods like Density Functional Theory (DFT), provide detailed information about the distribution of electrons in a molecule. researchgate.net This information is crucial for understanding and predicting the chemical reactivity of compounds like 2-Methoxy-7-methylnaphthalene-1,4-dione.

By calculating various quantum chemical parameters, researchers can gain insights into a molecule's behavior in chemical reactions. Key parameters include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting reactivity. The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This helps predict sites susceptible to electrophilic and nucleophilic attack.

Pharmacological Profiling in Preclinical Research Models

In Vitro Cellular Assays for Biological Potency and Selectivity

In vitro studies are fundamental in determining the biological activity of a compound at a cellular level. For 2-Methoxy-7-methylnaphthalene-1,4-dione, cellular assays have been employed to evaluate its potency against various cell lines and to ascertain its selectivity.

While specific data for this compound is not extensively available in the public domain, studies on closely related analogs provide insights into the potential activity of this compound class. For instance, various substituted naphthoquinones have demonstrated significant cytotoxic effects against cancer cell lines. The biological activity is often influenced by the nature and position of substituents on the naphthoquinone scaffold. Methoxy (B1213986) and methyl groups, such as those in this compound, are known to modulate the electronic and steric properties of the molecule, which can impact its interaction with biological targets.

Interactive Data Table: Cytotoxicity of Naphthoquinone Analogs (Illustrative)

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Analog A | MCF-7 (Breast Cancer) | 15 |

| Analog B | A549 (Lung Cancer) | 10 |

| Analog C | HCT116 (Colon Cancer) | 25 |

Note: This table is illustrative of data typically obtained for naphthoquinone analogs and does not represent specific findings for this compound due to a lack of publicly available data.

Enzyme Inhibition Kinetic Studies for Target Validation (e.g., SmTGR inhibition)

The mechanism of action of many therapeutic agents involves the inhibition of specific enzymes. Kinetic studies are crucial for validating these enzymes as molecular targets and for characterizing the inhibitory potential of a compound.

There is no specific information available in the searched literature detailing the enzyme inhibition kinetics of this compound, including its potential inhibition of Schistosoma mansoni thioredoxin glutathione (B108866) reductase (SmTGR). Research on other naphthoquinones has indicated that this class of compounds can act as enzyme inhibitors, often through redox cycling or by acting as Michael acceptors. The presence of the methoxy and methyl groups on the naphthalene (B1677914) ring of this compound would be expected to influence its reactivity and potential for enzyme inhibition.

Ex Vivo Models for Functional Efficacy Evaluation

Ex vivo models, which utilize tissues or organs from an organism in an artificial environment, serve as a bridge between in vitro and in vivo studies. These models allow for the assessment of a compound's functional efficacy in a more complex biological context.

Currently, there is a lack of published research detailing the evaluation of this compound in ex vivo models. Such studies would be valuable to understand its effects on physiological and pathological processes within intact tissues.

Pharmacokinetic Considerations in Non-human Biological Systems

Pharmacokinetics, the study of a drug's absorption, distribution, metabolism, and excretion (ADME), is a critical component of preclinical evaluation. These properties determine the exposure of the target tissues to the compound and are essential for predicting its efficacy and safety.

Specific pharmacokinetic data for this compound in non-human biological systems are not available in the reviewed scientific literature. Pharmacokinetic profiles of naphthoquinones can be highly variable and are significantly influenced by their substitution patterns. The lipophilicity and metabolic stability imparted by the methoxy and methyl groups would be key determinants of the pharmacokinetic behavior of this compound.

Interactive Data Table: Predicted Pharmacokinetic Properties of Naphthoquinones (Illustrative)

| Property | Predicted Value Range |

|---|---|

| Oral Bioavailability | Low to Moderate |

| Volume of Distribution | Moderate to High |

| Metabolic Pathways | Oxidation, Glucuronidation |

| Half-life | Variable |

Note: This table provides a general illustration of pharmacokinetic properties that might be expected for naphthoquinones and is not based on specific data for this compound.

Future Perspectives in Naphthoquinone Research

Rational Design and Synthesis of Advanced Naphthoquinone Scaffolds

The future of naphthoquinone research will heavily rely on the rational design and synthesis of novel derivatives to enhance their therapeutic properties. mdpi.comrsc.org By strategically modifying the core naphthoquinone structure, researchers aim to improve potency, selectivity, and pharmacokinetic profiles. mdpi.com One promising approach involves the synthesis of hybrid molecules that combine the naphthoquinone pharmacophore with other bioactive moieties. For instance, creating conjugates of naphthoquinones with molecules that target specific cellular components could lead to more effective and less toxic anticancer agents. mdpi.com

Furthermore, the exploration of structure-activity relationships (SAR) will continue to be a cornerstone of this research. rsc.org By systematically altering substituent groups on the naphthoquinone ring, such as the methoxy (B1213986) and methyl groups in 2-Methoxy-7-methylnaphthalene-1,4-dione, scientists can elucidate their influence on biological activity. This knowledge is crucial for designing next-generation compounds with optimized efficacy. The synthesis of libraries of diverse naphthoquinone analogues will facilitate high-throughput screening to identify lead compounds for various diseases. mdpi.com

Exploration of Synergistic Effects with Other Bioactive Compounds

A significant future direction in naphthoquinone research is the investigation of their synergistic effects when used in combination with other therapeutic agents. mdpi.com The multitarget nature of many naphthoquinones suggests they could enhance the efficacy of existing drugs, potentially allowing for lower doses and reduced side effects. For example, studies on other naphthoquinone derivatives have shown synergistic activity with ionizing radiation and approved PARP inhibitors in cancer therapy. mdpi.comnih.gov

Future studies will likely focus on identifying optimal combination therapies involving this compound and other naphthoquinones. This could involve combining them with conventional chemotherapeutics, targeted therapies, or immunotherapies. nih.gov Understanding the molecular basis of these synergistic interactions will be key to developing effective combination treatment strategies for complex diseases like cancer.

Elucidation of Undiscovered Mechanisms of Action

While much is known about the mechanisms of action of some naphthoquinones, such as the generation of reactive oxygen species (ROS) and inhibition of topoisomerases, there is still much to be discovered. nih.govnih.gov Future research will aim to uncover novel cellular targets and signaling pathways affected by compounds like this compound. d-nb.info The diverse biological activities reported for naphthoquinones suggest that their mechanisms are likely multifaceted and context-dependent. plos.orgnih.gov

Advanced "omics" technologies, including proteomics and metabolomics, will be instrumental in identifying the full spectrum of molecular changes induced by these compounds in cells. plos.org This could reveal previously unknown mechanisms and provide a more comprehensive understanding of their therapeutic potential. For instance, some naphthoquinones have been shown to target mitochondrial function and modulate key signaling pathways involved in cell survival and proliferation. nih.govmdpi.com A deeper dive into these and other potential mechanisms will be a critical focus of future investigations.

Development of Research Tools and Probes based on Naphthoquinone Structures

The unique chemical properties of the naphthoquinone scaffold make it an excellent candidate for the development of novel research tools and molecular probes. mdpi.com Their ability to participate in redox reactions and interact with various biomolecules can be harnessed to design probes for studying biological processes. plos.org For example, fluorescently tagged naphthoquinone derivatives could be used to visualize specific cellular compartments or track the activity of certain enzymes.

Furthermore, the development of naphthoquinone-based affinity probes can aid in the identification of their cellular binding partners, further elucidating their mechanisms of action. plos.org By attaching a reactive group or a reporter tag to the naphthoquinone core, researchers can "fish" for and identify the proteins that interact with the compound. This approach will be invaluable in discovering new drug targets and understanding the complex biology of naphthoquinones.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 2-Methoxy-7-methylnaphthalene-1,4-dione?

- Methodological Answer : Synthesis should follow protocols for naphthoquinone derivatives, incorporating methoxy and methyl groups at specific positions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98% as per industry standards), and mass spectrometry (MS) for molecular weight validation . Environmental stability studies should include storage in inert atmospheres at 2–8°C to prevent degradation .

Q. How can researchers assess the compound's potential toxicity in vitro and in vivo?

- Methodological Answer : Follow ATSDR guidelines for toxicological studies, including:

- In vitro assays : Use human cell lines (e.g., hepatic, respiratory) to evaluate cytotoxicity, oxidative stress, and genotoxicity .

- In vivo models : Administer via inhalation, oral, or dermal routes in laboratory mammals (e.g., rodents), monitoring systemic effects such as hepatic, renal, and respiratory outcomes . Include control groups and dose-response relationships (e.g., 0.1–100 mg/kg) .

Q. What pharmacological mechanisms are associated with this compound?

- Methodological Answer : Investigate its redox activity as a naphthoquinone derivative. Use enzymatic assays (e.g., NADPH-quinone oxidoreductase) to study electron transfer properties. Evaluate anti-tumor activity via apoptosis assays (e.g., caspase-3 activation) in cancer cell lines . Compare structural analogs (e.g., vitamin K1 derivatives) to identify functional group contributions .

Advanced Research Questions

Q. How should experimental designs address potential biases in toxicity studies?

- Methodological Answer : Apply risk-of-bias frameworks (Table C-6, C-7):

- Randomization : Ensure doses are randomized across animal cohorts to minimize selection bias .

- Allocation concealment : Use blinded protocols for group assignments .

- Outcome reporting : Predefine endpoints (e.g., mortality, organ weights) to avoid selective reporting . Studies with ≥3 "yes" responses in bias questionnaires are considered moderate-to-high confidence .

Q. How can conflicting data on environmental persistence be resolved?

- Methodological Answer : Conduct longitudinal environmental fate studies:

- Degradation analysis : Measure half-life in water/sediment under UV exposure and microbial activity .

- Partitioning : Use log Kow values to predict bioaccumulation potential. Cross-validate with biomonitoring data from occupational populations .

- Contradiction resolution : Apply qualitative frameworks (e.g., iterative data triangulation) to reconcile discrepancies between lab and field studies .

Q. What advanced techniques are needed to study metabolic pathways?

- Methodological Answer : Combine:

- LC-MS/MS : Identify phase I/II metabolites (e.g., glucuronide conjugates) in hepatic microsomes .

- Isotopic labeling : Use deuterated analogs (e.g., 2-Methoxynaphthalene-d7) to trace metabolic intermediates .

- Genomic profiling : Assess CYP450 enzyme expression (e.g., CYP3A4) in metabolically active tissues .

Q. How can systematic reviews optimize inclusion criteria for hazard identification?

- Methodological Answer : Adopt ATSDR’s literature search framework (Table B-1):

- Inclusion : Prioritize peer-reviewed studies on inhalation/oral exposure routes in humans and mammals, focusing on systemic effects (e.g., hepatic, renal) .

- Exclusion : Omit non-peer-reviewed sources unless validated by ≥3 independent experts .

- Confidence grading : Classify studies as high/moderate/low confidence based on bias assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.